4,7-Tridecadien-1-ol, (4Z,7Z)-
Description
Contextualizing (4Z,7Z)-4,7-Tridecadien-1-ol in Natural Product Chemistry
Natural products are a diverse array of chemical compounds produced by living organisms. Insect pheromones, including (4Z,7Z)-4,7-Tridecadien-1-ol, are a fascinating class of these natural products. They are often derived from fatty acids and are categorized as secondary metabolites, meaning they are not essential for the organism's basic survival but serve specialized functions. wikipedia.orgutwente.nl
The structure of (4Z,7Z)-4,7-Tridecadien-1-ol, a thirteen-carbon chain alcohol with two Z (cis) double bonds at the 4th and 7th positions, places it within the family of long-chain unsaturated alcohols. This structural class is common among insect pheromones, especially those of Lepidoptera (moths and butterflies). wikipedia.org The specific geometry and position of the double bonds, along with the terminal alcohol functional group, are critical to its biological activity. While this specific alcohol is not as widely documented as its acetate (B1210297) ester derivatives, its chemical structure is representative of compounds biosynthesized by insects for communication. For instance, the acetate derivative, (2S,4Z,7Z)-2-acetoxy-4,7-tridecadiene, which shares the core diene structure, has been identified as a sex pheromone component in the Douglas fir-cone gall midge, Contarinia oregonensis. nih.govsenasica.gob.mx
Overview of Pheromonal Alcohols in Insect Chemical Communication
Pheromonal alcohols are a cornerstone of chemical communication in numerous insect species. These compounds are typically volatile, allowing them to be transmitted through the air to be detected by receptive individuals, often over considerable distances. nih.gov The first insect pheromone to be chemically identified, bombykol, is an unsaturated fatty alcohol produced by the female silk moth, Bombyx mori. wikipedia.orgnih.gov
The sex pheromones of many female moths are straight-chain, unsaturated alcohols, or their corresponding aldehydes and acetate esters. nih.govslu.se These molecules are biosynthesized in specialized glands, often from common fatty acids, through a series of enzymatic steps that introduce double bonds and modify the functional group. utwente.nl Alcohols can serve as the final active pheromone component or act as a precursor to other compounds, such as aldehydes, in the pheromone blend. utwente.nl The specificity of the chemical signal is often achieved not by a single compound but by a precise blend of multiple components, where the ratio of alcohols to acetates or aldehydes is crucial for eliciting a specific behavioral response. wikipedia.org
| Pheromonal Alcohol | Insect Species | Function |
|---|---|---|
| (10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol) | Bombyx mori (Silkworm Moth) | Sex Pheromone |
| (E,Z)-4,7-Tridecadien-1-ol | Intermediate in synthesis of Phthorimaea operculella pheromone components. | Pheromone Precursor |
| (E)-10-Dodecen-1-ol | Phyllonorycter blancardella (Spotted Tentiform Leafminer) | Sex Pheromone Component |
| (Z)-11-Tetradecen-1-ol | Various Lepidoptera | Sex Pheromone Component |
| (2S,10E)-10-Tridecen-2-ol | Mayetiola destructor (Hessian Fly) | Sex Pheromone Component |
Historical Perspective on the Identification of Tridecadien-1-ol Derivatives in Biological Systems
The discovery and identification of insect pheromones began with pioneering work in the mid-20th century. wikipedia.org The study of tridecadien-1-ol derivatives is closely linked to agricultural pest management efforts. Research into the chemical signals of the potato tuberworm moth, Phthorimaea operculella, and the leafminer moth, Phyllonorycter corylifoliella, has been particularly revealing.
In the 1970s, researchers began to unravel the chemical composition of the potato tuberworm moth's sex pheromone. oup.com In 1975, (4E,7Z)-4,7-tridecadien-1-yl acetate was identified as a primary component (referred to as PTM1). frontiersin.org This discovery was a significant step, achieved through a combination of gas chromatography, mass spectrometry, and chemical synthesis. frontiersin.org Shortly after, a second component, (4E,7Z,10Z)-tridecatrien-1-yl acetate (PTM2), was also identified, highlighting that insect pheromones are often complex mixtures. frontiersin.orgnih.gov The alcohol, (4E,7Z)-4,7-tridecadien-1-ol, is a direct synthetic precursor to the PTM1 acetate. lew.rouni.lu
Similarly, the sex attractant for the leafminer moth Phyllonorycter corylifoliella was identified as (4E,7Z)-4,7-tridecadien-1-yl acetate. lew.roresearchgate.net Synthetic routes to produce this and its other three geometric isomers, including the (4Z,7Z) acetate, were subsequently developed. These syntheses often involve the creation of the corresponding alcohol, (4Z,7Z)-4,7-tridecadien-1-ol, as a key intermediate which is then acetylated. lew.ro
More recently, a related structure, (2S,4Z,7Z)-2-acetoxy-4,7-tridecadiene, was identified as the sex pheromone of the Douglas fir-cone gall midge, Contarinia oregonensis. nih.govforestgeneticsbc.ca The identification process involved detailed analysis using coupled gas chromatographic-electroantennographic detection (GC-EAD), which measures the antenna's response to chemical compounds, confirming the biological activity of the (4Z,7Z) diene structure in this species. nih.gov
| Year | Discovery | Insect Species | Significance |
|---|---|---|---|
| 1975 | Identification of (4E,7Z)-4,7-tridecadien-1-yl acetate (PTM1). frontiersin.org | Phthorimaea operculella (Potato Tuberworm Moth) | First identification of a tridecadienyl acetate as a major pheromone component in this species. |
| 1976 | Identification of a second component, (4E,7Z,10Z)-tridecatrien-1-yl acetate (PTM2). frontiersin.org | Phthorimaea operculella (Potato Tuberworm Moth) | Demonstrated the pheromone is a blend, crucial for full biological activity. |
| 1978 | (4E,7Z)-4,7-tridecadien-1-yl acetate reported as a sex attractant. biotaxa.org | Phyllonorycter corylifoliella (Leafminer Moth) | Confirmed the role of this structure in another lepidopteran species. |
| 2001 | Stereoselective synthesis of all four isomers of 4,7-tridecadien-1-yl acetate, including the (4Z,7Z) isomer via its alcohol precursor. lew.ro | N/A (Chemical Synthesis) | Provided pure isomers for further biological testing and confirmed synthetic pathways. |
| 2002 | Identification of (2S,4Z,7Z)-2-acetoxy-4,7-tridecadiene. nih.gov | Contarinia oregonensis (Douglas Fir-Cone Gall Midge) | Confirmed the biological activity of the (4Z,7Z)-diene configuration in a different insect order (Diptera). |
Structure
2D Structure
3D Structure
Properties
CAS No. |
118496-02-9 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
trideca-4,7-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3 |
InChI Key |
RJYCGBIUZZJVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCO |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 4z,7z 4,7 Tridecadien 1 Ol
Semi-Biosynthetic and Recombinant Microbial Production Systems
Conversion of Biosynthesized Intermediates to (4Z,7Z)-4,7-Tridecadien-1-ol
The formation of (4Z,7Z)-4,7-Tridecadien-1-ol is understood to proceed from common fatty acid precursors through a series of modifications catalyzed by specific enzymes. nih.govresearchgate.net The biosynthesis of structurally related pheromones in Lepidoptera often starts from saturated fatty acids like palmitic acid (C16) or stearic acid (C18). iastate.edu These precursors undergo desaturation and chain-shortening to produce the required carbon chain length and double bond configuration before final modification of the functional group. nih.govplos.org
The biosynthesis of diene pheromones, such as those with a (Z,Z) configuration, often originates from linoleic acid. plos.orgnih.gov Linoleic acid, an 18-carbon fatty acid with double bonds at the Δ9 and Δ12 positions (C18:2Δ9Z,12Z), can be obtained from the diet or synthesized de novo in some insects from oleic acid through the action of a Δ12-desaturase. nih.govbiologists.com
The proposed pathway for (4Z,7Z)-4,7-Tridecadien-1-ol involves the following key transformations:
Chain-shortening (β-oxidation): The C18 precursor, linoleic acid (or its CoA-ester), undergoes cycles of β-oxidation to shorten the carbon chain. To obtain a C13 fatty acyl-CoA, the C18 precursor would need to be shortened by five carbons, which is not a standard single-step process. A more plausible route starts with a C16 or C14 precursor that is modified. For instance, a Δ11-desaturase acting on palmitoyl-CoA (C16:0) would form (Z)-11-hexadecenoyl-CoA. iastate.edu Subsequent chain shortening via β-oxidation could lead to a C14 and then a C12 intermediate. The specific desaturation and chain-shortening steps to arrive at a C13 backbone with Δ4,7 unsaturation are highly species-specific. nih.gov In the case of (7Z,10Z)-7,10-hexadecadienal, biosynthesis has been shown to proceed from linoleic acid via chain-shortening by two carbons. plos.orgnih.gov A similar process of controlled β-oxidation is likely responsible for producing the C13 backbone of the target molecule.
Desaturation: The precise timing and nature of the desaturation steps are crucial for the final double bond geometry. Fatty acyl-CoA desaturases (FADs) are responsible for introducing double bonds at specific positions in the fatty acyl chain. oup.com The (4Z,7Z) configuration suggests the involvement of specific desaturases. For example, the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (B1210297) involves a unique Δ12 desaturase that acts on a (Z)-9-tetradecenoic acid precursor. iastate.edu The formation of the conjugated (Z,Z)-diene system in other insect pheromones also points to highly specific desaturase activity. nih.gov
Reduction: The final step in the biosynthesis of (4Z,7Z)-4,7-Tridecadien-1-ol is the reduction of the corresponding fatty acyl-CoA precursor, (4Z,7Z)-tridecadienoyl-CoA. This conversion to the primary alcohol is catalyzed by a fatty acyl reductase (FAR). nih.govplos.orgfrontiersin.org These enzymes are often located in the endoplasmic reticulum of the pheromone gland cells and exhibit substrate specificity that can influence the final composition of the pheromone blend. plos.orgbohrium.com Some FARs have broad substrate preferences, while others are more selective for specific chain lengths and degrees of unsaturation. nih.govplos.org
The following interactive table summarizes the key enzymatic steps hypothesized to be involved in the conversion of a fatty acid precursor to (4Z,7Z)-4,7-Tridecadien-1-ol, based on analogous pathways in insect pheromone biosynthesis.
| Step | Intermediate/Substrate | Enzyme Class | Transformation | Product |
|---|---|---|---|---|
| 1 | Linoleoyl-CoA (C18:2Δ9Z,12Z) or similar polyunsaturated fatty acyl-CoA | β-oxidation enzymes | Chain shortening through cycles of oxidation, hydration, oxidation, and thiolysis. | (Z,Z)-polyunsaturated C13-acyl-CoA |
| 2 | Saturated or mono-unsaturated fatty acyl-CoA | Fatty Acyl-CoA Desaturase (FAD) | Introduction of Z-configured double bonds at specific positions (e.g., Δ4 and Δ7). This may involve one or more desaturases. | (4Z,7Z)-Tridecadienoyl-CoA |
| 3 | (4Z,7Z)-Tridecadienoyl-CoA | Fatty Acyl Reductase (FAR) | Reduction of the thioester to a primary alcohol. | (4Z,7Z)-4,7-Tridecadien-1-ol |
Advanced Synthetic Methodologies for 4z,7z 4,7 Tridecadien 1 Ol and Its Analogs
Stereoselective and Stereospecific Synthesis Routes
The creation of the specific (4Z,7Z) configuration of the double bonds in 4,7-tridecadien-1-ol requires carefully designed synthetic pathways. Key strategies involve the use of specific starting materials and reaction conditions to control the geometry of the forming double bonds.
Utilization of Propargylic Alcohols in Alkylation Reactions
Propargylic alcohols serve as versatile three-carbon building blocks in the synthesis of unsaturated compounds like (4Z,7Z)-4,7-tridecadien-1-ol. atamanchemicals.comorganic-chemistry.orgnih.gov These compounds contain a terminal alkyne functional group, which can be readily manipulated to form double bonds with specific geometries. atamanchemicals.comcsic.es
A common approach involves the coupling of a propargylic alcohol derivative with another synthon. lew.ro For instance, the synthesis of the four isomers of 4,7-tridecadien-1-yl acetate (B1210297) has been achieved using propargylic alcohol as a starting material to generate key synthons. lew.ro This method often involves a C5 + C8 coupling scheme. lew.ro
Coupling Reactions Involving Organometallic Reagents (e.g., Grignard, Stille)
Organometallic coupling reactions are fundamental in constructing the carbon skeleton of (4Z,7Z)-4,7-tridecadien-1-ol and its analogs with high stereoselectivity. libretexts.org
Grignard Reagents: The coupling of a Grignard reagent derived from pent-4-yn-1-oic acid with 1-bromo-2Z-octene, in the presence of a cuprous cyanide catalyst, is a key step in one synthetic route. lew.ro This reaction forms the C13 backbone of the target molecule. Subsequent reduction and acetylation yield the desired isomers of 4,7-tridecadien-1-yl acetate. lew.ro
Stille Coupling: The Stille reaction provides another powerful method for the stereoselective synthesis of dienes. frontiersin.org This reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. A notable synthesis of (4E,7Z)-trideca-4,7-dienyl acetate, an isomer of the target compound, utilized a Stille coupling strategy. researchgate.net This approach offers excellent control over the double bond geometry. researchgate.net
| Organometallic Reagent | Coupling Partner | Catalyst | Key Intermediate | Reference |
| Grignard reagent of pent-4-yn-1-oic acid | 1-bromo-2Z-octene | Cuprous cyanide | 7Z-Tridec-7-en-4-yn-1-oic acid | lew.ro |
| Vinyl organometallic reagents | Allylic substrates with a tri-n-butylstannyl group | Palladium | Coupled diene product | researchgate.net |
Catalytic Hydrogenation for Selective Double Bond Configuration
The selective hydrogenation of alkynes is a critical step in establishing the Z-configuration of the double bonds in (4Z,7Z)-4,7-tridecadien-1-ol.
To achieve the (4Z,7Z) stereochemistry, a precursor containing a triple bond at the C4 position and a Z-double bond at the C7 position, such as 7Z-tridec-7-en-4-yn-1-yl acetate, is synthesized. lew.ro This intermediate is then subjected to stereoselective reduction. The use of a NiP-2 catalyst allows for the selective hydrogenation of the alkyne to a Z-alkene, yielding (4Z,7Z)-4,7-tridecadien-1-yl acetate. lew.ro In contrast, reduction with lithium aluminum hydride (LiAlH4) can lead to the formation of the E-configured double bond. researchgate.netlew.ro
| Catalyst | Substrate | Product Configuration | Reference |
| NiP-2 | 7Z-tridec-7-en-4-yn-1-yl acetate | (4Z,7Z) | lew.ro |
| Pd/C | Alkyne bond | (7Z, 9E/Z) | frontiersin.org |
| Raney-Ni | 4E-7,10-diacetylene | (4E, 7Z, 10Z) | frontiersin.org |
| (arene)chromium tricarbonyl complex | 1,4,6-undecatrien-3-ol | 1,4-cis-hydrogenation | researchgate.net |
Chemoenzymatic Synthesis Approaches
While the provided search results focus heavily on traditional organic synthesis, the principles of chemoenzymatic synthesis can be applied to enhance the stereocontrol and efficiency of producing (4Z,7Z)-4,7-Tridecadien-1-ol. Chemoenzymatic strategies often involve the use of enzymes, such as lipases, for highly selective transformations. For instance, lipase-catalyzed asymmetric acetylation has been successfully employed in the synthesis of other chiral pheromones, demonstrating the potential for this approach. Although direct chemoenzymatic synthesis of (4Z,7Z)-4,7-Tridecadien-1-ol is not detailed in the provided results, the methodology is a relevant and powerful tool in modern stereoselective synthesis.
Comparative Analysis of Synthetic Efficiencies and Stereocontrol
The Grignard-based coupling followed by selective hydrogenation provides a practical route to the four isomers of 4,7-tridecadien-1-yl acetate. lew.ro The isomers can then be separated using techniques like thin-layer chromatography on silica (B1680970) impregnated with silver nitrate (B79036), which separates them based on the degree and geometry of unsaturation. lew.ro The (4Z,7Z)-isomer typically exhibits the lowest mobility in this system. lew.ro
Stille coupling, while potentially offering superior stereocontrol, may involve more complex and expensive reagents. The Corey-House synthesis, another organometallic coupling method, is also a viable route for creating the necessary carbon-carbon bonds. libretexts.org
Advanced Analytical Characterization and Detection of 4z,7z 4,7 Tridecadien 1 Ol
Chromatographic Separation Techniques for Isomeric Purity Assessment
The presence of multiple isomers of 4,7-tridecadien-1-ol necessitates powerful chromatographic methods to ensure the correct isomer is identified and quantified.
Gas Chromatography (GC) with High-Resolution Columns
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like (4Z,7Z)-4,7-tridecadien-1-ol and its acetate (B1210297) form, which is a known sex pheromone component of the potato tuber moth, Phthorimaea operculella. lew.rofrontiersin.org High-resolution capillary columns are essential for separating the different geometric isomers of 4,7-tridecadien-1-ol. frontiersin.orgresearchgate.net The choice of the stationary phase within the column is critical for achieving the desired separation. frontiersin.org
The retention time of the compound on the GC column is a key parameter for its identification. For instance, in the analysis of pheromones of the Douglas-fir cone gall midge, Contarinia oregonensis, the retention times of synthetic standards on different GC columns were compared to those of compounds in the insect extract to identify (2S,4Z,7Z)-2-acetoxy-4,7-tridecadiene. slu.se The use of columns with different polarities can provide complementary separation information, aiding in the confident identification of isomers. chromatographyonline.com
Below is a table showing typical parameters for GC analysis of long-chain unsaturated alcohols and their acetates.
| Parameter | Value/Type | Purpose |
| Column Type | High-Resolution Capillary | Provides the necessary efficiency to separate closely related isomers. |
| Stationary Phases | Polysiloxane-based, Polyethylene Glycol (e.g., DB-5, HP-INNOWax) | Different polarities aid in resolving geometric and positional isomers. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level detection. |
| Carrier Gas | Helium or Hydrogen | Provides the mobile phase for the separation. |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Optimizes the separation of compounds with different volatilities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural information. |
Thin Layer Chromatography (TLC) for Isomer Separation
Thin Layer Chromatography (TLC) offers a simpler, cost-effective method for the preliminary separation of isomers. uad.ac.id For unsaturated compounds like the isomers of 4,7-tridecadien-1-yl acetate, TLC plates impregnated with silver nitrate (B79036) (AgNO₃-TLC) are particularly effective. lew.ro The silver ions interact with the double bonds of the isomers, leading to differential migration and separation based on the number and geometry of the double bonds. lew.ro
In a study on the synthesis of the four isomers of 4,7-tridecadien-1-yl acetate, AgNO₃-TLC was used to separate them. lew.ro The (4E,7E)-isomer showed the highest mobility, while the (4Z,7Z)-isomer had the lowest mobility. The (4Z,7E) and (4E,7Z) isomers had intermediate mobilities. lew.ro This separation is based on the principle that the more hindered the double bonds are (as in the Z configuration), the weaker the interaction with the silver ions and the lower the mobility.
| Isomer of 4,7-tridecadien-1-yl acetate | Relative Mobility on AgNO₃-TLC |
| (4E,7E) | Highest |
| (4E,7Z) | Intermediate |
| (4Z,7E) | Intermediate |
| (4Z,7Z) | Lowest |
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of (4Z,7Z)-4,7-tridecadien-1-ol. frontiersin.org When coupled with GC (GC-MS), it allows for the analysis of individual components of a mixture as they are separated. lew.rofrontiersin.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. chromatographyonline.com
Fragmentation Patterns and Isomer Differentiation
In MS, molecules are ionized and then fragmented. The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound. libretexts.org For long-chain unsaturated alcohols, characteristic fragments often arise from cleavage at specific points in the carbon chain, particularly near the double bonds and the hydroxyl group. savemyexams.com The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols. savemyexams.com
While standard electron ionization (EI) MS can provide valuable structural information, differentiating between geometric isomers can be challenging as they often produce very similar mass spectra. lcms.cz However, subtle differences in the relative intensities of certain fragment ions may be observed. More advanced MS techniques, such as chemical ionization (CI) and tandem mass spectrometry (MS/MS), can provide more detailed structural information to differentiate isomers. chromatographyonline.comlcms.cznih.gov In MS/MS, specific ions are selected and further fragmented, which can reveal structural differences not apparent in a standard MS spectrum. lcms.cznih.gov Infrared ion spectroscopy (IRIS) is another emerging technique that can distinguish positional isomers by obtaining an infrared spectrum of the mass-selected ions. chemrxiv.org
A generalized fragmentation pattern for a tridecadienol might include the following key features:
Molecular Ion Peak (M⁺): Represents the intact molecule. For C₁₃H₂₄O, the nominal mass is 196.
Loss of Water [M-H₂O]⁺: A common fragment for alcohols, with a nominal mass of 178.
Cleavage at Double Bonds: Fragmentation can occur at or adjacent to the C=C double bonds, leading to a series of hydrocarbon fragments.
Alkyl Fragments: Peaks corresponding to the loss of alkyl chains (e.g., C₂H₅, C₃H₇) are also common. savemyexams.com
Spectroscopic Techniques for Stereochemical Elucidation (e.g., NMR, IR)
While GC and MS are powerful for identification and quantification, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are crucial for unambiguously determining the stereochemistry of the double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. For (4Z,7Z)-4,7-tridecadien-1-ol, the key diagnostic signals in the ¹H NMR spectrum are the chemical shifts and coupling constants of the vinylic protons (the hydrogens on the double bonds). The coupling constant (J-value) between two adjacent vinylic protons is typically smaller for a Z (cis) double bond compared to an E (trans) double bond. The signals for the protons adjacent to the double bonds and the hydroxyl group are also characteristic.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For (4Z,7Z)-4,7-tridecadien-1-ol, the IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the double bonds (alkenyl C-H) typically appear just above 3000 cm⁻¹. The C=C stretching vibration for a Z-disubstituted alkene is usually found around 1650 cm⁻¹ and can be weak. A characteristic C-H out-of-plane bending vibration for a Z-alkene appears around 700 cm⁻¹. tno.nl
Electrophysiological Detection Methods in Chemical Ecology
In the context of chemical ecology, electrophysiological techniques are used to measure the response of an insect's olfactory system to a specific chemical compound. This is a highly sensitive and specific method for identifying biologically active compounds like pheromones.
Single-Cell Recording (SCR): Also known as single-sensillum recording, this technique provides a more detailed view of olfactory processing than EAG. A microelectrode is inserted into a single olfactory sensillum on the antenna to record the action potentials (spikes) of individual olfactory receptor neurons (ORNs). nih.gov This allows researchers to determine which specific neurons respond to a particular compound and to characterize their response properties, such as sensitivity and specificity. nih.gov
These electrophysiological methods are critical for confirming the biological relevance of a compound like (4Z,7Z)-4,7-tridecadien-1-ol, linking its chemical structure to a behavioral response in the target insect.
Gas Chromatography-Electroantennographic Detection (GC-EAD) Principles and Applications
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioanalytical technique used to identify biologically active volatile compounds from complex mixtures. science.gov It is a cornerstone method in chemical ecology, particularly for the identification of insect semiochemicals such as pheromones. frontiersin.org The technique ingeniously combines the high-resolution separation capability of a gas chromatograph (GC) with the exquisite sensitivity and selectivity of an insect's antenna, which serves as a biological detector. science.govfrontiersin.org
The fundamental principle of GC-EAD involves splitting the effluent from a GC column into two paths. frontiersin.org One path directs the separated compounds to a conventional, non-selective detector, most commonly a Flame Ionization Detector (FID), which records the presence of all eluting organic compounds. frontiersin.orgnih.gov The other path directs the effluent over an isolated insect antenna preparation. science.gov When a compound that is olfactorily stimulating to the insect elutes from the column and passes over the antenna, it elicits a neurophysiological response. This response is a transient change in the electrical potential across the antenna, known as the electroantennogram (EAG) signal. science.gov By simultaneously recording the outputs from both the FID and the EAD, researchers can pinpoint which specific peaks in the chromatogram are responsible for the biological activity. frontiersin.org This allows for the rapid identification of candidate semiochemicals, significantly narrowing down the number of compounds that require further structural elucidation, typically by mass spectrometry (MS). researchgate.net
The setup for GC-EAD requires careful integration of chromatographic and electrophysiological equipment. The effluent from the GC capillary column is split, often using a Y-splitter, with one part going to the FID and the other to the EAD transfer line. frontiersin.org The transfer line, which must be heated to prevent condensation of the analytes, carries the compounds to the antennal preparation. science.gov The antenna itself is excised from a live insect and mounted between two electrodes filled with a saline solution, which make electrical contact with the base and tip of the antenna. mdpi.com This entire antennal preparation is placed within a stream of humidified, purified air that carries the GC effluent over the antenna. frontiersin.org The resulting EAG signals are amplified and recorded alongside the FID chromatogram. dpi.qld.gov.au More advanced systems incorporate a third split to a mass spectrometer, allowing for EAD, FID, and MS data to be collected from a single injection. frontiersin.org
Research Findings and Applications
GC-EAD has been instrumental in the identification of numerous insect pheromones, including compounds structurally related to 4,7-tridecadien-1-ol. While direct GC-EAD studies on (4Z,7Z)-4,7-tridecadien-1-ol are not prominently documented, the technique has been pivotal in identifying its acetate ester, which functions as a major sex pheromone component in several Lepidopteran species.
A notable application is the identification of the sex pheromone of the potato tuber moth, Phthorimaea operculella. Early research combining GC analysis with electroantennography led to the identification of (4E,7Z)-4,7-tridecadien-1-yl acetate as a key bioactive component that elicits strong responses in male moth antennae. frontiersin.orgfrontiersin.org In these studies, extracts from female pheromone glands were injected into the GC-EAD system. The male antennae produced significant EAD signals corresponding to the GC peak of the acetate compound, confirming its role as a sex pheromone. researchgate.net
Similarly, GC-EAD was crucial in identifying the sex pheromone of the Douglas fir-cone gall midge, Contarinia oregonensis. Analyses of pheromone gland extracts using GC-EAD revealed a single, potent compound that elicited strong responses from male antennae. researchgate.net This compound was subsequently identified as (4Z,7Z)-4,7-tridecadien-(S)-2-yl acetate, another structural relative of (4Z,7Z)-4,7-tridecadien-1-ol. windows.net
The table below summarizes typical parameters and findings from GC-EAD studies focused on identifying Lepidopteran pheromones, illustrating the common methodologies employed.
Table 1: Representative GC-EAD Parameters for Lepidopteran Pheromone Analysis
| Parameter | Description | Example from Research | Reference |
| Gas Chromatograph | Agilent 5890A or 7890 | Hewlett Packard 5890A | cambridge.org |
| GC Column | Typically non-polar (e.g., HP-5, DB-5) or polar (e.g., DB-23, DB-WAX) | HP-5 (30 m x 0.32 mm ID, 0.25 µm film) | mdpi.comdpi.qld.gov.au |
| Carrier Gas | Helium | Helium at 1.0-1.2 mL/min | mdpi.comcambridge.org |
| Oven Program | Temperature ramped to separate compounds by boiling point | 120°C (1 min) to 220°C at 10°C/min | dpi.qld.gov.au |
| Detector 1 | Flame Ionization Detector (FID) | Standard FID on GC | cambridge.org |
| Detector 2 | Insect Antenna Preparation (EAD) | Excised antenna from male moth | mdpi.com |
| Sample Source | Pheromone gland extracts or volatile collections (effluvia) | Hexane extracts of female abdominal tips | cambridge.org |
Table 2: EAD-Active Tridecadienyl Acetates Identified in Insects
| Insect Species | Compound Identified | Role | Reference(s) |
| Potato Tuber Moth (Phthorimaea operculella) | (4E,7Z)-4,7-Tridecadien-1-yl acetate | Sex Pheromone | frontiersin.orgfrontiersin.orgresearchgate.net |
| Douglas Fir-Cone Gall Midge (Contarinia oregonensis) | (4Z,7Z)-4,7-Tridecadien-(S)-2-yl acetate | Sex Pheromone | researchgate.netwindows.net |
| Spotted Tentiform Leafminer (Phyllonorycter corylifoliella) | (4E,7Z)-4,7-Tridecadien-1-yl acetate | Sex Pheromone | researchgate.net |
Ecological Roles and Behavioral Impact of 4z,7z 4,7 Tridecadien 1 Ol
Pheromonal Functionality in Insect Species
(4Z,7Z)-4,7-Tridecadien-1-ol and its acetate (B1210297) ester are key components in the chemical communication systems of several insect species, particularly within the orders Lepidoptera and Diptera.
Role as a Sex Pheromone Component in Specific Lepidopteran Species
In the order Lepidoptera, derivatives of (4Z,7Z)-4,7-tridecadien-1-ol are crucial for mate attraction.
Phthorimaea operculella (Potato Tuber Moth): The sex pheromone of the female potato tuber moth is a blend of two main components: (4E,7Z)-tridecadien-1-ol acetate (PTM1) and (4E,7Z,10Z)-tridecatrien-1-ol acetate (PTM2). frontiersin.orgresearchgate.netnih.gov While the (4Z,7Z) isomer is not the primary attractant, the specific geometry of the double bonds is critical for biological activity. Research has shown that male P. operculella are attracted to mixtures of these acetate derivatives. tno.nlfrontiersin.org The presence of both compounds in specific ratios is often more effective at attracting males than either compound alone, demonstrating a synergistic effect. tno.nlfrontiersin.org Functional analysis of pheromone receptors in P. operculella has revealed that two specific receptors, PopeOR1 and PopeOR3, respond to both PTM1 and PTM2, though with different sensitivities, underscoring the importance of the specific blend for mate recognition. frontiersin.org
Phyllonorycter corylifoliella (a Leaf Miner Moth): The sex attractant for this species has been identified as (4E,7Z)-4,7-tridecadien-1-yl acetate. researchgate.net The specific isomer is crucial for attracting males of this species.
Occurrence as a Pheromone Derivative in Dipteran Species
While primarily studied in moths, derivatives of this dienol are also found in the pheromone blends of some dipteran species.
Contarinia oregonensis (Douglas-fir Cone Gall Midge): The sex pheromone of this midge is the acetate derivative, specifically (2S,4Z,7Z)-2-acetoxy-4,7-tridecadiene. senasica.gob.mxslu.se This single component has been found to be highly attractive to male midges. nih.govforestgeneticsbc.ca The identification of this compound involved coupled gas chromatographic-electroantennographic detection (GC-EAD) analyses of pheromone extracts, which revealed a single compound that elicited responses from male antennae. nih.gov
Comparative Analysis of (4Z,7Z)-4,7-Tridecadien-1-ol versus its Acetate Derivatives in Pheromone Blends
The efficacy of the alcohol versus its acetate derivative varies significantly between species, highlighting the specificity of insect olfactory systems.
In Phthorimaea operculella, the acetate derivatives, (4E,7Z)-tridecadien-1-ol acetate and (4E,7Z,10Z)-tridecatrien-1-ol acetate, are the primary active components of the sex pheromone. frontiersin.orgresearchgate.netnih.gov While the corresponding alcohol was detected in female extracts, it did not significantly increase male response in laboratory or field tests. researchgate.net In fact, a mixture of the two acetate esters in ratios from 4:1 to 1:4 is significantly more attractive than the individual compounds. tno.nl
Conversely, for the Douglas-fir cone gall midge, Contarinia oregonensis, the single acetate compound, (2S,4Z,7Z)-2-acetoxy-4,7-tridecadiene, is the identified sex pheromone. senasica.gob.mxslu.se Traps baited with this synthetic acetate were as effective at capturing males as traps baited with virgin females. nih.gov
This demonstrates that the functional group (alcohol vs. acetate) is a critical determinant of pheromonal activity and is highly species-specific.
Table 1: Pheromonal Function of (4Z,7Z)-4,7-Tridecadien-1-ol Derivatives in Selected Insect Species
| Insect Species | Order | Pheromone Component(s) | Primary Active Form |
|---|---|---|---|
| Phthorimaea operculella | Lepidoptera | (4E,7Z)-tridecadien-1-ol acetate and (4E,7Z,10Z)-tridecatrien-1-ol acetate | Acetate |
| Phyllonorycter corylifoliella | Lepidoptera | (4E,7Z)-4,7-tridecadien-1-yl acetate | Acetate |
| Contarinia oregonensis | Diptera | (2S,4Z,7Z)-2-acetoxy-4,7-tridecadiene | Acetate |
Structure-Activity Relationships in Olfactory Reception
The biological activity of (4Z,7Z)-4,7-Tridecadien-1-ol and its derivatives is highly dependent on their specific molecular structure. Subtle changes in the configuration of double bonds or the nature of the functional group can have profound effects on their efficacy as pheromones.
Influence of Double Bond Configuration (Z/E Isomerism) on Biological Activity
The geometric isomerism (Z or E, also referred to as cis or trans, respectively) of the double bonds in the carbon chain is a critical factor for receptor binding and subsequent behavioral response.
For Phthorimaea operculella, the naturally produced pheromone components have an E configuration at the 4th carbon and a Z configuration at the 7th carbon ((4E,7Z)). frontiersin.orgresearchgate.netnih.gov Studies synthesizing and testing different isomers have shown that this specific configuration is crucial for maximal attraction. An isomer of the natural tridecatrienyl acetate, namely cis-4, trans-7, cis-10-tridecatrienyl acetate, was only weakly active in various tests. tno.nl
In the case of Contarinia oregonensis, the pheromone is (2S,4Z,7Z)-2-acetoxy-4,7-tridecadiene, indicating that both double bonds are in the Z configuration. senasica.gob.mxslu.se While it has not been extensively tested whether other geometric isomers have inhibitory effects, the high specificity of insect pheromone systems suggests that the (4Z,7Z) configuration is likely optimal for this species. google.com
Impact of Functional Group Modifications (Alcohol vs. Acetate) on Pheromone Efficacy
The functional group at the end of the carbon chain is another key determinant of pheromone activity.
As previously discussed, for Phthorimaea operculella, the acetate esters are the active pheromone components. frontiersin.orgresearchgate.netnih.gov The corresponding alcohol, although present in female extracts, does not significantly contribute to male attraction. researchgate.net This indicates that the acetate group is essential for proper binding to the male's olfactory receptors.
In contrast, for some other lepidopteran species, the alcohol form can be the primary pheromone component or part of an active blend. However, for the species discussed in relation to (4Z,7Z)-4,7-tridecadien-1-ol, the acetate form is consistently the more biologically active derivative. In Contarinia oregonensis, the pheromone is an acetate. slu.senih.gov
The difference in activity between the alcohol and acetate forms highlights the precise molecular recognition that occurs at the insect's antennal receptors, where the size, shape, and polarity of the functional group all play a role in the strength and specificity of the interaction.
Table 2: Structure-Activity Relationship Summary
| Structural Feature | Impact on Biological Activity | Example Species |
|---|---|---|
| Double Bond Configuration (Z/E Isomerism) | Highly specific configurations are required for optimal receptor binding and behavioral response. Incorrect isomers are often inactive or can be inhibitory. | Phthorimaea operculella requires the (4E,7Z) configuration. Contarinia oregonensis utilizes the (4Z,7Z) configuration. |
| Functional Group (Alcohol vs. Acetate) | The functional group is critical for species-specific recognition. One form may be highly active while the other is not. | In P. operculella and C. oregonensis, the acetate form is the active pheromone component. |
Synergistic and Antagonistic Effects of Pheromone Blend Components
The behavioral response of insects to pheromones is rarely triggered by a single compound. More often, a specific blend of multiple components in a precise ratio is required to elicit a complete and directed behavior, such as mating. The individual components can act synergistically, where the effect of the blend is greater than the sum of its parts, or antagonistically, where a component can inhibit the response to an otherwise attractive blend.
In many moth species, the precise ratio of pheromone components is critical for species recognition and reproductive isolation. For instance, the sex pheromone of the potato tuber moth, Phthorimaea operculella, consists of two primary components: (4E,7Z)-tridecadien-1-ol acetate (PTM1) and (4E,7Z,10Z)-tridecatrien-1-ol acetate (PTM2). frontiersin.orgnih.govfrontiersin.orgfrontiersin.org Field experiments have demonstrated a clear synergistic effect when these two compounds are presented as a mixture. frontiersin.org Blends with ratios ranging from 4:1 to 1:4 were shown to be active, while either compound used alone was almost completely inactive. frontiersin.org Studies have found that a 1:1 or 1:1.5 ratio of PTM1 to PTM2 is particularly effective in attracting male moths. frontiersin.orgnih.govnzpps.org This indicates that both components are necessary and work in concert to guide the male to the female. The addition of PTM1 to PTM2 was found to increase the number of visits to the pheromone source and reduce the time males spent near it, suggesting a more efficient localization behavior. frontiersin.orgnih.gov
Conversely, the presence of incorrect stereoisomers or compounds from closely related species can act as antagonists, inhibiting attraction. In certain gall midges, while specific multi-component blends are highly attractive, the presence of other stereoisomers can have an inhibitory effect. senasica.gob.mx This is a common mechanism for maintaining reproductive isolation between species that might use structurally similar pheromone components. For example, in the webbing clothes moth, Tineola bisselliella, a two-component lure was found to be twice as effective at trapping moths as a single-component lure, highlighting a synergistic interaction. icup.org.uk The male-produced pheromone of this species, which attracts both males and females, consists of hexadecanoic acid methyl ester and (Z)-9-hexadecenoic acid methyl ester. google.com
The specificity of these interactions underscores the evolutionary pressures that fine-tune chemical communication systems. The variation in pheromone blend ratios observed even within a single species, such as the potato tuber moth, suggests a degree of plasticity that may allow for adaptation to different environmental conditions or geographical locations. researchgate.net
Table 1: Examples of Synergistic Pheromone Blends
| Species | Pheromone Component 1 | Pheromone Component 2 | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Phthorimaea operculella (Potato Tuber Moth) | (4E,7Z)-tridecadien-1-ol acetate (PTM1) | (4E,7Z,10Z)-tridecatrien-1-ol acetate (PTM2) | Mixture is highly attractive; single components are inactive. frontiersin.org Optimal ratios (e.g., 1:1.5) enhance male capture. nzpps.org | nzpps.org, frontiersin.org |
| Tineola bisselliella (Webbing Clothes Moth) | (E)-2-octadecenal | (E,Z)-2,13-octadecadienal | Two-component lure caught significantly more moths than a single-component lure. icup.org.uk | icup.org.uk |
| Contarinia pisi (Pea Midge) | (2S,11S)-Diacetoxytridecane | (2S,12S)-Diacetoxytridecane & 2-Acetoxytridecane | Three components show strong synergistic activity. senasica.gob.mx | senasica.gob.mx |
Olfactory Receptor Mechanisms and Transduction Pathways
The detection of pheromones like (4Z,7Z)-4,7-tridecadien-1-ol and its analogs is a highly sensitive and specific process that begins at the molecular level in the insect's antennae. This process involves specialized olfactory receptor neurons (ORNs) that house specific protein receptors.
Ligand-Receptor Binding Interactions (e.g., G-protein Coupled Receptors)
In most lepidopteran insects, pheromone components are detected by pheromone receptors (PRs), which are a class of G-protein coupled receptors (GPCRs). scispace.comfrontiersin.org These receptors are located in the dendritic membrane of ORNs. scispace.com The detection of pheromones is not a simple one-ligand-one-receptor event. Often, a specific ORN may house receptors that are highly tuned to one component of a pheromone blend.
In the potato tuber moth, two pheromone receptor genes, PopeOR1 and PopeOR3, have been cloned and functionally characterized. scispace.com When expressed in the Xenopus oocyte system, both of these receptors were found to respond to the two major pheromone components, PTM1 and PTM2, but with different sensitivities. scispace.com This differential response of multiple receptors to the same set of ligands is a key mechanism for the fine-tuned discrimination of pheromone blends. It is possible that these different receptor types are located on different parts of the male's antennae, contributing to their distinct affinities for the pheromone components. scispace.com
While insect odorant receptors are often described as ligand-gated ion channels, there is significant evidence, particularly in moths, for the involvement of metabotropic, G-protein-dependent signaling cascades. eneuro.orgbiorxiv.orgnih.gov The binding of a pheromone molecule to a GPCR initiates a conformational change in the receptor protein. This, in turn, activates a G-protein, leading to a downstream signaling cascade, often involving second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately opens ion channels and depolarizes the neuron. eneuro.orgbiorxiv.org This metabotropic pathway allows for significant signal amplification, enabling the moth to detect even single molecules of the pheromone. nih.gov
Neural Signaling and Perception of Pheromonal Cues
Once a pheromone molecule binds to its receptor and triggers an electrical signal (an action potential) in the ORN, this signal travels down the neuron's axon to the primary olfactory center of the insect brain, the antennal lobe (AL). plos.org The AL is organized into distinct spherical structures called glomeruli. ORNs that express the same type of olfactory receptor typically converge on the same glomerulus. Pheromone-processing pathways are generally concentrated in a specialized region of the AL known as the macroglomerular complex (MGC). mdpi.com
The processing within the AL is not a simple relay of information. The neural network in the AL reformats the input from the ORNs, which can enhance sensitivity and encode for rapid changes in pheromone concentration. mdpi.com However, this central processing can also lead to interesting perceptual phenomena. Research on the European corn borer has shown that while males are initially highly specific to the correct pheromone ratio, once they are "locked on" to a plume, their perception can generalize, and even previously unattractive blends can become attractive. nih.gov This suggests that the brain may interpret the shifting sensory signals as an invariant "gestalt" after the initial contact, a "mental shortcut" that may be a consequence of sensory neuron adaptation. nih.gov
Furthermore, the behavioral response to pheromones is not static and can be modulated by the insect's internal state. Hormones and catecholamines can act on the central nervous system to alter olfactory plasticity. plos.org For example, a G-protein-coupled receptor that binds to both dopamine (B1211576) and the steroid hormone 20-hydroxyecdysone (B1671079) has been found to be involved in the sexual behavior response to pheromones in the moth Agrotis ipsilon. plos.org
Theoretical Models of Olfaction (e.g., Lock-and-Key vs. Vibrational Theories)
How do olfactory receptors recognize specific molecules like (4Z,7Z)-4,7-tridecadien-1-ol? Two primary theories have been proposed to explain the fundamental mechanism of odor perception.
The Lock-and-Key Theory , also known as the shape theory, is the more widely accepted model. sfn.orgwikipedia.org It posits that the shape, size, and functional groups of an odorant molecule are critical. sipsych.org According to this theory, an olfactory receptor has a specifically shaped binding site (the "lock"), and only molecules with the correct complementary shape (the "key") can fit and activate it. sfn.org This model successfully explains why stereoisomers (molecules with the same atoms but different spatial arrangements), which have different shapes, can have distinctly different smells or biological activities. The high specificity of pheromone receptors for particular isomers of a compound lends strong support to this theory.
The Vibrational Theory offers an alternative, though more controversial, explanation. wikipedia.orgfuturelearn.com This theory proposes that the smell of a molecule is determined not by its shape, but by the vibrational frequencies of its chemical bonds. futurelearn.com As proposed by Luca Turin, an odorant molecule must first fit into the receptor's binding site, after which electrons are proposed to tunnel across the molecule, a process assisted by the molecule's specific molecular vibrations. wikipedia.org This tunneling event would trigger the receptor. A key piece of evidence cited in support of this theory is the observation that molecules with very different shapes but similar bond vibrations can sometimes have similar smells. sfn.org For example, boranes (containing B-H bonds) and thiols (containing S-H bonds) both smell sulfurous to humans, and their respective bonds share a similar vibrational frequency. sfn.org Experiments with insects have also provided some support, showing that honeybees can be trained to distinguish between deuterated and non-deuterated versions of a molecule—which are nearly identical in shape but have different vibrational frequencies. futurelearn.com
However, the vibrational theory faces challenges, such as explaining the different odors of enantiomers, which have identical vibrational spectra. wikipedia.org It is becoming increasingly likely that a complete understanding of olfaction may involve aspects of both theories. A molecule may first need to fit into the receptor pocket (shape), after which its vibrational properties could play a role in the receptor's activation. wikipedia.org
Table 2: Comparison of Olfaction Theories
| Feature | Lock-and-Key (Shape) Theory | Vibrational Theory |
|---|---|---|
| Primary Mechanism | Molecular shape and size determine fit into a receptor binding site. sfn.orgsipsych.org | Molecular vibrational frequencies are detected by the receptor. wikipedia.orgfuturelearn.com |
| Key Evidence | Stereoisomers with different shapes have different odors/activities. sipsych.org | Molecules with different shapes but similar vibrations can have similar smells (e.g., thiols and boranes). sfn.org Isotope discrimination is possible. futurelearn.com |
| Explains... | High specificity of receptors for particular molecular structures. | Why some structurally dissimilar molecules smell alike. |
| Challenges... | Why some structurally different molecules can have similar smells. sipsych.org | Explaining the different odors of enantiomers, which have identical vibrations. wikipedia.org |
Environmental Dynamics and Degradation of 4z,7z 4,7 Tridecadien 1 Ol
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical compound by non-living factors in the environment. For (4Z,7Z)-4,7-Tridecadien-1-ol, the primary abiotic degradation pathways are photodegradation, chemical hydrolysis, and oxidation.
Photodegradation under Natural Light Conditions
Chemical Hydrolysis and Oxidation in Environmental Matrices
Chemical hydrolysis and oxidation are other important abiotic degradation pathways. Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While long-chain alkenols are generally stable to hydrolysis under neutral pH conditions, the reaction can be catalyzed by acids or bases present in the environment.
Oxidation, particularly through reactions with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH), can significantly contribute to the degradation of unsaturated compounds like (4Z,7Z)-4,7-Tridecadien-1-ol. The double bonds are reactive sites for ozonolysis and oxidation, leading to the formation of aldehydes, carboxylic acids, and other smaller molecules. researchgate.net Studies on other long-chain olefins have demonstrated that oxidation can lead to the cleavage of the carbon-carbon double bonds. researchgate.net The rate of these reactions depends on environmental conditions such as temperature, humidity, and the concentration of oxidants.
Biotic Degradation Processes
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms and enzymes.
Microbial Metabolism in Soil and Water Ecosystems
Microorganisms, including bacteria and fungi, play a crucial role in the degradation of organic compounds in soil and water. frontiersin.orgnih.gov Many microbes possess enzymatic systems capable of metabolizing long-chain hydrocarbons and alcohols. frontiersin.org The degradation of compounds similar to (4Z,7Z)-4,7-Tridecadien-1-ol can occur through various metabolic pathways, including beta-oxidation, where the long alkyl chain is progressively shortened. google.com The rate of microbial degradation is influenced by several factors, including the microbial population density, soil or water pH, temperature, oxygen availability, and the presence of other nutrients. nih.gov Symbiotic microbes associated with insects have also been shown to modulate the chemical profiles of their hosts, which can include the breakdown of pheromone components. researchgate.netrsc.org
Enzymatic Breakdown by Organisms
Insects and other organisms possess enzymes that can degrade pheromones and other semiochemicals. This enzymatic breakdown is a key mechanism for signal termination in chemical communication. Enzymes such as oxidases, reductases, and esterases, often located on the antennae of insects, can rapidly metabolize pheromone molecules upon detection. While specific enzymes responsible for the degradation of (4Z,7Z)-4,7-Tridecadien-1-ol have not been explicitly identified in the available literature, the general principles of pheromone catabolism in insects suggest that such enzymatic pathways exist. google.com
Environmental Persistence and Mobility Assessment
The environmental persistence of (4Z,7Z)-4,7-Tridecadien-1-ol is relatively low due to the combined effects of abiotic and biotic degradation. usda.gov As a straight-chain lepidopteran pheromone, it is structurally similar to naturally occurring fatty acids and alcohols, which are readily metabolized in the environment. usda.govecfr.gov Its volatility contributes to its dispersal in the atmosphere, where it is subject to photodegradation and oxidation. In soil and water, microbial metabolism is expected to be the primary degradation pathway.
The mobility of (4Z,7Z)-4,7-Tridecadien-1-ol in the environment is influenced by its physical and chemical properties. Its moderate water solubility and vapor pressure suggest that it can be transported over short to moderate distances in the air and potentially leach into water systems. However, its tendency to adsorb to organic matter in soil and sediment may limit its mobility. The relatively rapid degradation of the compound further reduces the likelihood of long-range transport and significant bioaccumulation in the environment. usda.gov
Table of Research Findings on Pheromone Degradation:
| Degradation Pathway | Key Factors | Resulting Products | Significance |
| Photodegradation | Sunlight (UV radiation), Oxygen | Shorter-chain volatile compounds (aldehydes, ketones) mdpi.commdpi.com | Major pathway for degradation in the atmosphere and on surfaces. mdpi.com |
| Chemical Oxidation | Ozone, Hydroxyl radicals | Aldehydes, Carboxylic acids researchgate.net | Important in atmospheric degradation. researchgate.net |
| Microbial Metabolism | Bacteria, Fungi in soil and water | Carbon dioxide, Water, Biomass | Primary degradation route in soil and aquatic environments. frontiersin.orgnih.gov |
| Enzymatic Breakdown | Enzymes in organisms (e.g., insect antennae) | Metabolites of the original compound | Terminates the chemical signal for the receiving organism. |
Sorption to Soil and Sediment Particles
The tendency of (4Z,7Z)-4,7-Tridecadien-1-ol to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the terrestrial and aquatic environments. This process is primarily governed by the compound's hydrophobicity, as indicated by its octanol-water partition coefficient (Log Kₒw), and the organic carbon content of the soil or sediment.
With an estimated Log Kₒw of 4.5, (4Z,7Z)-4,7-Tridecadien-1-ol is considered to have a significant affinity for organic matter. This suggests that upon release into the environment, the compound will preferentially partition from the water phase to the solid phase of soil and sediment that are rich in organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Kₒc) is a key parameter used to predict this behavior. The estimated Log Kₒc for (4Z,7Z)-4,7-Tridecadien-1-ol is 3.2, which indicates a moderate to high potential for sorption.
Long-chain alcohols, as a class, exhibit increasing sorption to soil and sediment with increasing chain length. europa.euwikipedia.org For instance, measured soil adsorption coefficients (Koc) for longer-chain alcohols like hexadecanol (B772) and octadecanol are significantly high, indicating their immobility in soil. europa.eu While (4Z,7Z)-4,7-Tridecadien-1-ol has a shorter carbon chain (C13), its relatively low water solubility and high Log Kₒw support the prediction of significant sorption. The presence of double bonds in the alkyl chain may slightly increase its water solubility compared to its saturated analogue, tridecan-1-ol, but it is still expected to be strongly sorbed to organic matter.
The sorption process has several implications for the environmental fate of (4Z,7Z)-4,7-Tridecadien-1-ol. By binding to soil and sediment particles, its transport via surface runoff or leaching into groundwater is limited. This sequestration can also reduce its bioavailability to microorganisms, potentially slowing its rate of biodegradation. However, it also concentrates the compound in the upper soil layers, where it can be degraded by soil-dwelling microbes.
Volatilization and Atmospheric Transport
As a semiochemical, (4Z,7Z)-4,7-Tridecadien-1-ol is designed to be volatile to effectively travel through the air to its target insect receptors. Its potential for volatilization from soil and water surfaces and subsequent atmospheric transport is determined by its vapor pressure and Henry's Law constant.
The estimated vapor pressure of 8.1 x 10⁻⁴ mmHg at 25°C suggests that (4Z,7Z)-4,7-Tridecadien-1-ol is a semi-volatile organic compound (SVOC). This property allows it to slowly volatilize from surfaces, maintaining a low concentration in the air over an extended period, which is characteristic of pheromone release.
The Henry's Law constant of 1.1 x 10⁻⁵ atm-m³/mole indicates a moderate potential for volatilization from water bodies. This value suggests that the compound will partition between the water and air phases, with a tendency to move into the atmosphere. However, this process is attenuated by its sorption to sediment and suspended organic matter in the water column.
Once in the atmosphere, (4Z,7Z)-4,7-Tridecadien-1-ol can be transported over short to moderate distances, depending on meteorological conditions such as wind speed and temperature. wur.nl As with many semiochemicals, long-range atmospheric transport is possible, but the compound is also susceptible to degradation in the atmosphere through photolysis and reaction with atmospheric oxidants like hydroxyl radicals. europa.eu The relatively high molecular weight of the compound (196.33 g/mol ) compared to highly volatile organic compounds limits its potential for very long-range transport. oup.com The actual distance of transport will be a balance between its release rate, volatility, and atmospheric degradation rate.
Advanced Research Applications and Future Directions
Development of Next-Generation Pest Management Strategies Based on Pheromones
The high specificity and potency of insect sex pheromones are being harnessed to create sophisticated and sustainable pest control strategies that move beyond simple monitoring. These next-generation approaches aim to actively reduce pest populations by manipulating their reproductive behavior. For pests like the potato tuber moth, Phthorimaea operculella, whose pheromone blend includes isomers of 4,7-tridecadien-1-ol acetate (B1210297), these advanced techniques are considered feasible, though they have not yet reached full commercial viability and require further optimization. frontiersin.org
The "attract-and-kill" method leverages the irresistible allure of a synthetic pheromone to draw target pests to a specific point source. Instead of a trap for monitoring, this source is a device or formulation that contains a small amount of an insecticide or a pathogen. The principle is to eliminate responding insects, primarily males, thereby preventing them from mating and reducing the reproductive success of the population.
Key Components of an Attract-and-Kill System:
Attractant: A synthetic pheromone blend mimicking the natural female-emitted signal. For the potato tuber moth, this would be a precise ratio of (4E,7Z)-4,7-tridecadien-1-ol acetate and (4E,7Z,10Z)-4,7,10-tridecatrien-1-ol acetate.
Killing Agent: A fast-acting contact insecticide, a bio-pesticide (like an entomopathogenic fungus), or a sterilant. The agent is chosen to be effective in minute quantities and have minimal impact on non-target organisms.
Matrix/Dispenser: A substrate that holds both the pheromone and the killing agent, designed for controlled release and to encourage contact by the target pest.
This approach is highly selective, as only the target species is strongly attracted to the pheromone, minimizing harm to beneficial insects.
Mating disruption is a widely researched pest control tactic that permeates the atmosphere with a high concentration of synthetic sex pheromones. psu.edunih.govnih.gov This confuses the male insects and interferes with their ability to locate receptive females by following a natural pheromone plume.
Mechanisms of Mating Disruption:
Competitive Attraction: Males are drawn to the numerous synthetic pheromone sources (dispensers) instead of to the calling females.
Sensory Adaptation/Habituation: The constant exposure to high concentrations of the pheromone can desensitize the receptors on the male's antennae, rendering him unable to detect the fainter plumes from females.
Camouflage: The high background concentration of the synthetic pheromone masks the natural, lower-concentration plumes released by females, making them impossible to track.
For pests such as the codling moth (Cydia pomonella) and the oriental fruit moth (Grapholita molesta), mating disruption is a commercially successful strategy. lu.se Research shows that for this technique to be effective, it often depends on factors like the initial pest population density and the size of the treated area. While promising for controlling P. operculella, further development is needed to improve its reliability and cost-effectiveness. frontiersin.org
| Pest Management Strategy | Principle of Operation | Target Pheromone Example (for P. operculella) | Status |
| Attract-and-Kill | Lures male moths to a point source containing an insecticide. | (4E,7Z)-4,7-tridecadien-1-ol acetate & (4E,7Z,10Z)-4,7,10-tridecatrien-1-ol acetate | Feasible, but not yet commercially viable |
| Mating Disruption | Saturates the environment with synthetic pheromones to prevent males from finding females. | (4E,7Z)-4,7-tridecadien-1-ol acetate & (4E,7Z,10Z)-4,7,10-tridecatrien-1-ol acetate | Feasible, but not consistently satisfactory |
Investigation of Cross-Species Olfactory Responses to Tridecadien-1-ol Derivatives
The specificity of a pheromone signal is crucial for reproductive isolation between closely related species. However, the chemical components of pheromone blends are often shared among different species, with specificity being conferred by the precise ratio of these components. Investigating how non-target species, including other pests or beneficial insects, respond to (4Z,7Z)-4,7-Tridecadien-1-ol and its derivatives is vital for assessing the ecological impact of its use in pest management.
The primary technique for this investigation is Electroantennography (EAG) . This method involves removing an insect's antenna and placing it between two electrodes to measure the collective electrical response of the olfactory neurons when exposed to an airborne chemical. A puff of a specific pheromone component is delivered over the antenna, and a resulting depolarization, or "EAG response," indicates that the antenna's receptors can detect the compound.
By testing the pheromone on a range of different insect species, researchers can:
Determine Specificity: Confirm that the pheromone is highly specific to the target pest and elicits little to no response in beneficial insects like pollinators or predators.
Identify Potential Synergists or Antagonists: Discover if the pheromone attracts or repels other pest species, which could inform the development of broader or more targeted pest management strategies.
Understand Evolutionary Relationships: Compare the olfactory responses of closely related species to understand how pheromone communication systems evolve over time.
For example, studies could assess the EAG responses of other moths in the Gelechiidae family to the pheromone components of the potato tuber moth to map the boundaries of chemical communication channels.
Computational Chemistry and Molecular Modeling for Olfactory Receptor-Ligand Interactions
Understanding how a pheromone molecule like (4Z,7Z)-4,7-Tridecadien-1-ol is detected with such high sensitivity and specificity requires studying its interaction with olfactory receptors (ORs) at a molecular level. Since ORs are membrane proteins and difficult to crystallize for experimental structural analysis, computational approaches have become indispensable tools. nih.govlu.se
Recent research on the potato tuber moth, P. operculella, has successfully identified and cloned two specific pheromone receptors, PopeOR1 and PopeOR3. researchgate.netresearchgate.net Functional analysis showed that both receptors respond to the main pheromone components, (4E,7Z)-4,7-tridecadien-1-ol acetate and (4E,7Z,10Z)-4,7,10-tridecatrien-1-ol acetate, but with different sensitivities. researchgate.net
This discovery opens the door for computational modeling to elucidate the basis of this differential recognition. The typical workflow involves:
Homology Modeling: Building a 3D structural model of the target receptor (e.g., PopeOR1) based on the known crystal structure of a related G protein-coupled receptor, such as bovine rhodopsin.
Ligand Docking: Simulating the "docking" of the pheromone molecule (the ligand) into the predicted binding pocket of the 3D receptor model. This predicts the most likely binding pose and orientation of the pheromone.
Molecular Dynamics (MD) Simulations: Simulating the movements of the receptor and the ligand over time to assess the stability of their interaction and identify the key amino acid residues involved in binding.
These models can help explain why even small changes in the pheromone's structure, such as the geometry of a double bond (Z vs. E), can dramatically alter the binding affinity and subsequent neural response. This fundamental knowledge can guide the design of more potent and specific synthetic pheromone analogues for pest control.
Biotechnological Approaches for Sustainable Pheromone Production
The chemical synthesis of stereochemically pure pheromones like (4Z,7Z)-4,7-Tridecadien-1-ol can be complex, expensive, and generate chemical waste. nih.gov A promising and sustainable alternative is the use of biotechnology to produce these molecules in engineered microorganisms or plants. lu.seresearchgate.net Most moth sex pheromones are derived from fatty acids, making them ideal targets for production in organisms with robust fatty acid metabolism. frontiersin.org
Yeast Fermentation: The oleaginous yeast Yarrowia lipolytica is a particularly attractive host for producing fatty acid-derived molecules. researchgate.net The general strategy involves genetically engineering the yeast by introducing genes from moths that encode the specific enzymes required for the pheromone biosynthetic pathway:
Desaturases: Enzymes that introduce double bonds at specific positions in a fatty acid chain.
Fatty Acyl-CoA Reductases (FARs): Enzymes that reduce the fatty acid to a fatty alcohol, the core structure of (4Z,7Z)-4,7-Tridecadien-1-ol.
Acetyltransferases: Enzymes that would be needed to convert the alcohol to its acetate ester, a common final step for many moth pheromones.
By carefully selecting and expressing the right combination of these enzymes, the yeast's metabolic machinery can be programmed to convert simple sugars into a specific pheromone component, which can then be harvested from the fermentation broth. frontiersin.orglu.se
Plant-Based Production ("Molecular Pharming"): An alternative approach involves engineering plants, such as Nicotiana benthamiana (a relative of tobacco), to produce pheromones. nih.govnih.gov The same types of genes (desaturases, reductases) are introduced into the plant's genome. The plant then synthesizes the pheromone components in its tissues, often in the leaves. In some concepts, these "pheromone plants" could act as living dispensers, continuously releasing the pheromones directly into the field to achieve mating disruption. nih.gov
These biotechnological methods offer the potential for cheaper, greener, and more scalable production of pheromones, which could significantly expand their use in sustainable agriculture. lu.se
Q & A
Q. Where can researchers access authoritative spectral data for (4Z,7Z)-4,7-Tridecadien-1-ol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
